2-methyl-5-oxo-N-[2-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide
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Overview
Description
2-METHYL-5-OXO-N-[2-(TRIFLUOROMETHYL)PHENYL]-4H,5H,6H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE is a complex organic compound belonging to the class of triazolo-pyrimidines. This compound is known for its potential pharmacological properties, including neuroprotective and anti-inflammatory effects . The presence of a trifluoromethyl group and a triazolo-pyrimidine core makes it a significant molecule in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHYL-5-OXO-N-[2-(TRIFLUOROMETHYL)PHENYL]-4H,5H,6H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE typically involves the reaction of enaminonitriles with benzohydrazides under microwave-mediated conditions . The reaction is carried out in the presence of phosphorus oxychloride at elevated temperatures (105°C) for several hours . This method ensures high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-METHYL-5-OXO-N-[2-(TRIFLUOROMETHYL)PHENYL]-4H,5H,6H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure desired product formation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
2-METHYL-5-OXO-N-[2-(TRIFLUOROMETHYL)PHENYL]-4H,5H,6H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its neuroprotective and anti-inflammatory properties.
Medicine: Potential therapeutic agent for neurodegenerative diseases and inflammatory conditions.
Industry: Used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-METHYL-5-OXO-N-[2-(TRIFLUOROMETHYL)PHENYL]-4H,5H,6H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE involves the inhibition of endoplasmic reticulum stress and apoptosis pathways . It also modulates the NF-kB inflammatory pathway, reducing the production of pro-inflammatory cytokines like nitric oxide and tumor necrosis factor-α . These actions contribute to its neuroprotective and anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
Triazolo-pyrimidine derivatives: Compounds with similar core structures but different substituents.
Indole derivatives: Known for their diverse biological activities.
Uniqueness
The uniqueness of 2-METHYL-5-OXO-N-[2-(TRIFLUOROMETHYL)PHENYL]-4H,5H,6H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE lies in its trifluoromethyl group, which enhances its pharmacological properties and stability. This makes it a promising candidate for further research and development in medicinal chemistry.
Properties
Molecular Formula |
C14H12F3N5O2 |
---|---|
Molecular Weight |
339.27 g/mol |
IUPAC Name |
2-methyl-5-oxo-N-[2-(trifluoromethyl)phenyl]-6,7-dihydro-4H-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide |
InChI |
InChI=1S/C14H12F3N5O2/c1-7-18-13-20-11(23)6-10(22(13)21-7)12(24)19-9-5-3-2-4-8(9)14(15,16)17/h2-5,10H,6H2,1H3,(H,19,24)(H,18,20,21,23) |
InChI Key |
BPJRTJYRDUEGPU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(CC(=O)NC2=N1)C(=O)NC3=CC=CC=C3C(F)(F)F |
Origin of Product |
United States |
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